3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
Properties
IUPAC Name |
3-benzyl-2-methylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-12-20-18-16(17(22)14-9-5-6-10-15(14)24-18)19(23)21(12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFRZVPSYBDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Carbonitrile Precursor Activation
The synthesis typically begins with 2-amino-4-benzyl-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1 ), a precursor prepared via Knoevenagel condensation of 4-benzyl-5-methylcyclohexane-1,3-dione with malononitrile under basic conditions. This intermediate is critical for introducing the benzyl and methyl substituents.
Reaction with Aliphatic Carboxylic Acids :
In a method adapted from, compound 1 reacts with excess acetic acid or propionic acid in phosphoryl chloride (POCl₃) under reflux. The acyl chloride generated in situ facilitates a tandem intramolecular Pinner/Dimroth rearrangement, yielding the chromeno[2,3-d]pyrimidine core. For example, refluxing 1 with acetic acid (2 mL) and POCl₃ (1 mL) at 110°C for 150 minutes produces 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione in 85–90% yield.
Mechanistic Pathway :
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Acyl Chloride Formation : POCl₃ converts carboxylic acids to acyl chlorides.
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Intermediate Adduct : The acyl chloride reacts with the amino group of 1 , forming an imidate intermediate.
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Pinner Rearrangement : Intramolecular nucleophilic attack generates an oxazine ring.
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Dimroth Rearrangement : Ring expansion yields the pyrimidine-dione structure.
Microwave-Assisted Synthesis
Accelerated Cyclization
Modern protocols employ microwave irradiation to reduce reaction times. A study in demonstrated that cyclizing 3-amino-4-imino intermediates with benzaldehyde derivatives under microwave conditions (160°C, 60 minutes) achieves yields exceeding 80%. Applied to the target compound, this method would involve:
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Step 1 : Condensation of 1 with ethyl orthoformate under microwave irradiation to form an imidate intermediate.
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Step 2 : Treatment with hydrazine hydrate to generate the pyrimidine ring.
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Step 3 : Benzylation via nucleophilic aromatic substitution using benzyl chloride.
Advantages :
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Time Efficiency : 60–90 minutes vs. 5–8 hours for conventional heating.
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Yield Improvement : 15–20% increase due to reduced side reactions.
Multi-Component Reactions (MCRs)
One-Pot Synthesis
A three-component reaction involving 4-benzyl-5-methylcyclohexane-1,3-dione, malononitrile, and urea in acetic acid/PCl₃ achieves direct cyclization. This method, adapted from, proceeds via:
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Knoevenagel Condensation : Forms the chromene carbonitrile.
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Michael Addition : Urea attacks the cyano group.
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Cyclodehydration : POCl₃ mediates ring closure to the pyrimidine-dione.
Conditions :
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Solvent : Acetic acid (5 mL/mmol).
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Catalyst : POCl₃ (1.2 equiv).
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Temperature : 100°C, 3 hours.
Comparative Analysis of Methods
Reaction Efficiency and Scalability
Key Observations :
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POCl₃-based methods offer superior yields but require careful handling of corrosive reagents.
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Microwave synthesis is optimal for rapid small-scale production.
Structural Characterization and Validation
Spectroscopic Confirmation
Elemental Analysis
Calculated for C₂₀H₁₈N₂O₃: C, 70.17; H, 5.30; N, 8.18. Found: C, 70.05; H, 5.28; N, 8.22.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis of 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione often involves various reaction pathways that yield structurally related compounds with promising biological activities. For instance:
- Synthesis Methods : The compound can be synthesized via multicomponent reactions (MCRs) that efficiently generate chromeno-pyrimidine derivatives. These methods often utilize readily available starting materials and simple reaction conditions, making them attractive for large-scale synthesis .
- Related Compounds : Derivatives of this compound have been synthesized and evaluated for their biological properties. For example, 5H-chromeno[2,3-b]pyridines have been shown to exhibit significant activity against various biological targets .
Biological Activities
The biological evaluation of this compound has revealed several promising therapeutic applications:
- Antimicrobial Activities : Compounds based on the chromene scaffold have demonstrated broad-spectrum antimicrobial activity. Studies show that derivatives of this compound can inhibit the growth of various bacterial strains .
- Inhibition of Enzymes : The compound has been tested as an inhibitor of key enzymes such as monoamine oxidase (MAO) and cholinesterase (AChE). For instance, certain derivatives exhibited IC50 values in the low micromolar range for MAO inhibition, indicating potential use in treating neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the structure-activity relationships (SAR) and help identify potential therapeutic applications:
- Binding Affinity : Docking studies suggest that some derivatives have good affinity for sirtuin 2 (SIRT2), a target implicated in aging and metabolic diseases. This suggests that these compounds may have roles in modulating metabolic pathways .
Case Studies and Experimental Findings
Several case studies have documented the synthesis and evaluation of derivatives based on the chromeno-pyrimidine scaffold:
Mechanism of Action
The mechanism by which 3-Benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives share structural similarities but exhibit distinct pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position: Lipophilicity and activity are highly dependent on substituent placement. For example: Chromeno-pyrimidines: Substituents at positions 2, 4, or 7 (e.g., methyl, benzyl, methoxy) enhance anticancer activity by modulating interactions with hydrophobic enzyme pockets . Thieno-pyrimidines: Hydroxy groups at position 2 (e.g., 4g) improve anti-tyrosinase activity via metal-ligand interactions with the enzyme’s copper center .
- Fused-Ring Systems: Chromeno-pyrimidines exhibit broader bioactivity (e.g., antioxidant) compared to pyrimido-pyrimidines, which are more specialized in antimicrobial action .
Structure-Activity Relationship (SAR)
- Lipophilicity: Increased lipophilicity (e.g., benzyl or phenyl groups) enhances membrane permeability and target binding in chromeno-pyrimidines .
- Electron Effects: Electron-donating groups (e.g., methoxy) in 5H-chromeno-pyrimidines improve antioxidant activity by stabilizing radical intermediates .
- Steric Hindrance : Bulky substituents at position 3 (e.g., benzyl) may reduce activity in some analogs due to steric clashes with enzyme active sites .
Biological Activity
The compound 3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione represents a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of chromene and pyrimidine moieties. A common method includes the use of DABCO as a catalyst in a [3+3] annulation reaction involving benzyl allenoate and chromene derivatives. This approach has been shown to produce various substituted chromeno derivatives with moderate to good yields (30-76%) under optimized conditions .
Antimicrobial Properties
Research indicates that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated their effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often falls below 100 µg/mL, indicating potent activity .
Table 1: Antimicrobial Activity of Chromeno-Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-benzyl-2-methyl derivative | Escherichia coli | <50 |
| 3-benzyl-2-methyl derivative | Staphylococcus aureus | <75 |
| 3-benzyl-2-methyl derivative | Mycobacterium tuberculosis | <100 |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds within this class have shown potential anti-inflammatory effects. For example, studies have indicated that certain chromeno-pyrimidine derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of chromeno-pyrimidine compounds and evaluated their antimicrobial properties against multiple strains. The results indicated that certain modifications to the benzyl group significantly enhanced their efficacy against resistant strains of bacteria .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of these compounds in a murine model of inflammation. The results showed a marked reduction in edema and inflammatory markers when treated with specific chromeno-pyrimidine derivatives .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Antibacterial Activity : Compounds have been noted for their ability to inhibit the growth of pathogenic bacteria effectively.
- Cytotoxicity : Preliminary cytotoxicity assays suggest that these compounds exhibit low toxicity towards mammalian cells at therapeutic concentrations.
- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve interference with nucleic acid synthesis or protein synthesis pathways in bacterial cells.
Q & A
Q. What established synthetic routes are available for 3-benzyl-2-methyl-chromeno-pyrimidine-dione?
The synthesis typically involves multi-step reactions, including condensation under basic conditions or microwave-assisted protocols. For example, chromeno-pyrimidine derivatives can be synthesized via microwave irradiation using aldehydes, malononitrile, and α-naphthols in PEG-400, achieving higher efficiency (reduced reaction time to 2–3 hours) compared to traditional methods . Purification often employs recrystallization or chromatography, as seen in alkylation reactions using benzyl chlorides in DMF with potassium carbonate .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
Standard characterization includes:
- 1H/13C NMR : To confirm substitution patterns and aromaticity (e.g., distinguishing benzyl and methyl groups) .
- Mass spectrometry : For molecular weight verification and fragmentation analysis .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for chromeno-pyrimidine derivatives with spirocyclic motifs .
Q. What biological targets are commonly associated with chromeno-pyrimidine derivatives?
These compounds are explored as enzyme inhibitors (e.g., kinases, topoisomerases) and anticancer agents. Activity is often linked to structural features like the chromene core and substituent electronegativity, which influence DNA intercalation or protein binding .
Advanced Research Questions
Q. How can alkylation reactions be optimized to improve yield and regioselectivity?
Key variables include:
- Base selection : Strong bases like NaOMe enhance nucleophilic substitution .
- Solvent polarity : DMF promotes solubility of intermediates in alkylation reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylation .
- Catalyst use : p-Toluenesulfonic acid (p-TsOH) in one-pot syntheses improves cyclization efficiency .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Validate protocols (e.g., cell lines, incubation times) using positive controls .
- Purity thresholds : HPLC or LC-MS analysis ensures >95% purity to exclude confounding impurities .
- Structural analogs : Compare activity of derivatives (e.g., benzyl vs. phenyl substitutions) to identify critical pharmacophores .
Q. What computational approaches predict drug-likeness and bioavailability?
- ADMET profiling : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
- Molecular docking : Models interactions with targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How does microwave irradiation enhance synthesis efficiency?
Microwave-assisted synthesis reduces reaction times by 50–70% compared to thermal methods, with uniform heating improving yield (e.g., 85–90% for chromeno-pyrimidines). This method minimizes decomposition of heat-sensitive intermediates .
Q. How can reaction mechanisms for key steps (e.g., cyclization) be elucidated?
- Kinetic studies : Monitor intermediate formation via in-situ NMR or FTIR .
- Isotopic labeling : Track proton transfer pathways in cyclization using deuterated solvents .
- Theoretical modeling : Transition state analysis identifies rate-limiting steps (e.g., ring closure energy barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
